molecular formula C21H25NO2 B15222174 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one

3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one

Cat. No.: B15222174
M. Wt: 323.4 g/mol
InChI Key: ZCLNZUPLSYWOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is an organic compound that belongs to the class of phenylpropanoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-hydroxybenzaldehyde, 3-methylpiperidine, and phenylacetic acid.

    Condensation Reaction: The first step involves a condensation reaction between 2-hydroxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 3-methylpiperidine under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxy-phenyl)-1-piperidin-1-yl-3-phenyl-propan-1-one: Lacks the methyl group on the piperidine ring.

    3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-(4-methoxy-phenyl)-propan-1-one: Contains a methoxy group on the phenyl ring.

Uniqueness

3-(2-Hydroxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is unique due to the presence of both hydroxyl and piperidine functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C21H25NO2/c1-16-8-7-13-22(15-16)21(24)14-19(17-9-3-2-4-10-17)18-11-5-6-12-20(18)23/h2-6,9-12,16,19,23H,7-8,13-15H2,1H3

InChI Key

ZCLNZUPLSYWOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.